molecular formula C23H27N3O3 B4946016 3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4946016
M. Wt: 393.5 g/mol
InChI Key: BNEFYPCYXTYKFX-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione (succinimide) derivative featuring a 4-benzylpiperazinyl group at position 3 and a 3-ethoxyphenyl substituent at position 1 of the core heterocyclic ring. The ethoxy group at the 3-position of the phenyl ring contributes to its lipophilicity, while the benzylpiperazine moiety may enhance receptor binding through hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-2-29-20-10-6-9-19(15-20)26-22(27)16-21(23(26)28)25-13-11-24(12-14-25)17-18-7-4-3-5-8-18/h3-10,15,21H,2,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEFYPCYXTYKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring can be formed through cyclization reactions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through cyclization reactions involving appropriate dione precursors.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These might include:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

Substituent Variations in the Aryl Group

The aryl group at position 1 of the pyrrolidine-2,5-dione core is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Features Evidence Source
3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione (Target) 3-Ethoxyphenyl C23H27N3O3 393.48 Ethoxy group enhances lipophilicity; potential for CNS penetration. N/A (Target)
3-(4-Benzylpiperazin-1-yl)-1-(3-chloro-4-methylphenyl)pyrrolidine-2,5-dione 3-Chloro-4-methylphenyl C22H24ClN3O2 397.90 Chloro and methyl groups increase electron-withdrawing effects; may alter receptor affinity.
3-(4-Benzylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione 3-Chlorophenyl C21H22ClN3O2 383.87 Lacks methyl group; simpler substitution may reduce steric hindrance.
3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione 2-Methoxyphenyl C22H25N3O3 379.45 Methoxy group at ortho position may hinder binding compared to para/meta.

Key Observations :

  • In contrast, chloro substituents (e.g., in and ) introduce electron-withdrawing effects, which may alter binding kinetics.
  • Steric Considerations : The 3-chloro-4-methylphenyl analog introduces steric bulk, which could limit access to certain binding sites compared to the less-hindered 3-ethoxyphenyl group.
  • Positional Isomerism : The 2-methoxyphenyl analog demonstrates how substituent position affects activity; ortho-substitution may disrupt planar interactions critical for receptor engagement.

Modifications in the Piperazine Moiety

While the target compound retains a 4-benzylpiperazine group, other derivatives in this class explore alternative substitutions:

  • Indole Derivatives : Compounds such as 3-(1H-indol-3-yl)pyrrolidine-2,5-diones (e.g., 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl derivatives) replace benzylpiperazine with indole moieties, shifting activity toward dual 5-HT1A/SERT binding . These modifications highlight the flexibility of the pyrrolidine-2,5-dione scaffold in multi-target drug design.

Biological Activity

3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic compound notable for its complex structure, which includes a piperazine ring and a pyrrolidine-2,5-dione moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various receptors and enzymes that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₂₂H₂₅N₃O₃, indicating a substantial presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of substituents on the piperazine and pyrrolidine rings enhances its receptor selectivity and biological activity compared to similar compounds.

Antagonistic Properties

Research indicates that this compound exhibits significant antagonistic activity against various receptors involved in inflammatory responses. Its structure allows effective interaction with chemokine receptors, which play a crucial role in mediating immune responses and inflammation.

The mechanism of action involves binding to specific molecular targets, modulating enzyme activity, and influencing signaling pathways that regulate cellular functions. This can lead to enhanced or inhibited biological responses depending on the target.

Potential Therapeutic Applications

The compound has been explored for several therapeutic effects:

  • Anti-inflammatory : Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.
  • Antimicrobial : Preliminary studies indicate possible antimicrobial properties, making it a candidate for further exploration in infectious diseases.
  • Anticancer : The interactions with specific receptors may also position it as a potential anticancer agent.

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of similar piperazine derivatives. For instance:

  • A study on 3-phenylpiperidine derivatives demonstrated antiviral activity against HIV-1 and other viruses, suggesting that structural modifications can enhance therapeutic efficacy .
  • Another investigation highlighted the role of piperazine derivatives in inhibiting human acetylcholinesterase, indicating potential applications in neurodegenerative disorders such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
3-(4-Benzylpiperazin-1-yl)-1-(phenyl)pyrrolidine-2,5-dioneSimilar piperazine and pyrrolidine structuresAntimicrobial
4-(4-Bromobenzyl)piperazineContains a piperazine ring with bromine substitutionAntidepressant
1-(4-Methylbenzoyl)-3-pyrrolidinoneShares the pyrrolidinone coreAnticancer

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